Diethyl (1-cyano-1-phenylethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-cyano-1-phenylethyl)phosphonate is an organic compound with the molecular formula C13H18NO3P. It is a phosphonate ester that contains a cyano group and a phenyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Diethyl (1-cyano-1-phenylethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with a suitable cyano-phenylethyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Analyse Chemischer Reaktionen
Diethyl (1-cyano-1-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphonates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Major Products: The major products formed from these reactions include phosphonic acids, amine derivatives, and substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-cyano-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of biologically active phosphonates.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of diethyl (1-cyano-1-phenylethyl)phosphonate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phosphonate ester can undergo hydrolysis to release phosphonic acid derivatives. These reactions can modulate biochemical pathways and influence the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Diethyl (1-cyano-1-phenylethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl cyanomethylphosphonate: This compound has a similar structure but lacks the phenyl group, resulting in different reactivity and applications.
Diethyl 1-phenylethyl phosphonate:
Eigenschaften
CAS-Nummer |
87361-73-7 |
---|---|
Molekularformel |
C13H18NO3P |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-phenylpropanenitrile |
InChI |
InChI=1S/C13H18NO3P/c1-4-16-18(15,17-5-2)13(3,11-14)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
XAHGYULORVVHDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(C#N)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.